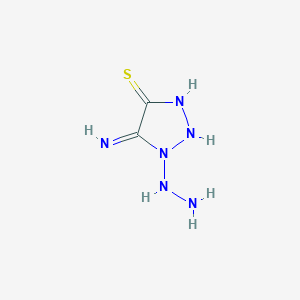![molecular formula C12H13ClN2 B12598770 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various types of tumors .
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-1-cyclobutyl-3-methyl-1H-pyrrole-2-carboxylic acid with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- involves the inhibition of fibroblast growth factor receptors. By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation, migration, and survival. This inhibition leads to the suppression of tumor growth and metastasis .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- can be compared to other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: This parent compound lacks the chloro, cyclobutyl, and methyl substituents, which can significantly alter its biological activity and chemical properties.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloro substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: This compound has a different nitrogen arrangement in the ring system, leading to distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- lies in its specific substituents, which confer unique biological activities and make it a valuable compound for research and development in various fields .
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
6-chloro-1-cyclobutyl-3-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H13ClN2/c1-8-7-15(9-3-2-4-9)12-10(8)5-6-11(13)14-12/h5-7,9H,2-4H2,1H3 |
InChIキー |
PZITWWWAOKCUOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1C=CC(=N2)Cl)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
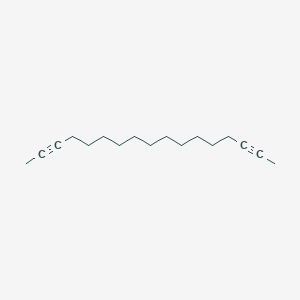
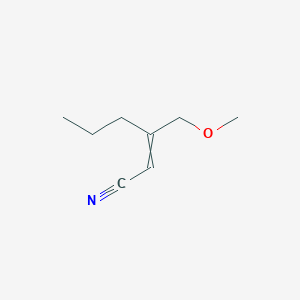
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
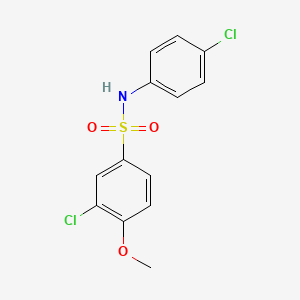
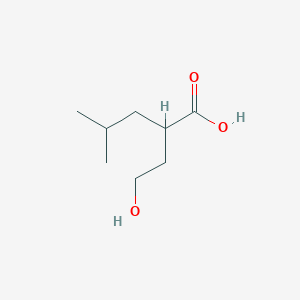

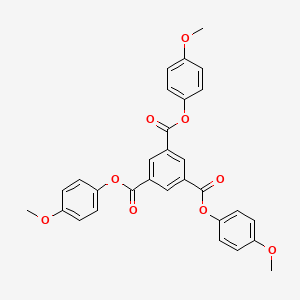
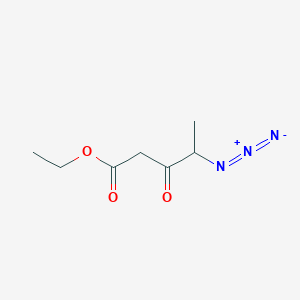
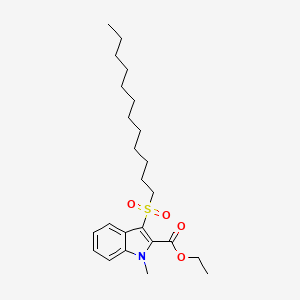
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
